HCH-acetylsalicortin

Description

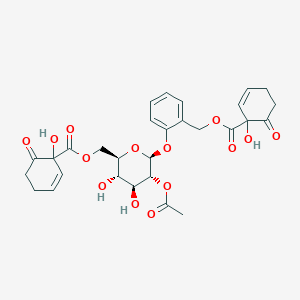

Structure

3D Structure

Properties

Molecular Formula |

C29H32O14 |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C29H32O14/c1-16(30)41-24-23(34)22(33)19(15-40-27(36)29(38)13-7-5-11-21(29)32)43-25(24)42-18-9-3-2-8-17(18)14-39-26(35)28(37)12-6-4-10-20(28)31/h2-3,6-9,12-13,19,22-25,33-34,37-38H,4-5,10-11,14-15H2,1H3/t19-,22-,23+,24-,25-,28?,29?/m1/s1 |

InChI Key |

LZUGATSLHKVSGD-NQAYFINZSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |

Origin of Product |

United States |

Structural Characterization and Stereochemistry of Hch Acetylsalicortin

Elucidation of Molecular Structure

The molecular structure of HCH-acetylsalicortin was primarily determined using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (MS/MS). nih.govdiva-portal.org This technique allowed for the separation of the compound from complex plant extracts and the determination of its mass and fragmentation patterns, which are crucial for structural identification.

The structure was identified as being analogous to other known salicinoids but with an additional HCH moiety. nih.gov Specifically, it is understood to be 2'-O-acetylsalicortin bearing an additional HCH group at the 6'-position of the glucose ring. researchgate.net The base salicortin (B1681395) structure itself contains a reactive 1-hydroxy-6-oxo-2-cyclohexenyl 1-carboxylate (HCH) ring fragment esterified to the salicyl moiety. mdpi.comresearchgate.net Therefore, the full structure of HCH-acetylsalicortin features two HCH moieties.

The identification was confirmed through predictable fragmentation in mass spectrometry analysis, a common method for characterizing salicinoids. nih.govdiva-portal.org Comprehensive analyses of related compounds using two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as COSY, HMQC, and HMBC, have been fundamental in confirming the placement of various functional groups in this class of molecules. researchgate.netresearchgate.net

Determination of Absolute Configuration of the Hydroxy Cyclohexenonoyl (HCH) Moiety

The definitive assignment of the (S)-configuration was achieved by comparing the spectroscopic data of these salicinoids with that of (-)-idescarpin, a compound isolated from Idesia polycarpa with a known absolute configuration. researchgate.netmdpi.com The comparison relied on nuclear magnetic resonance (NMR) spectroscopy and, crucially, circular dichroism (CD) spectroscopy. researchgate.netmdpi.com The CD spectra of salicortin, HCH-salicortin, and idescarpin were shown to be superimposable, providing strong evidence that the stereogenic centers in their respective HCH moieties are identical. researchgate.net

Given that the heritability of these compounds suggests strong genetic control over their biosynthesis, it is inferred that the stereochemistry of the HCH group is conserved across this family of compounds. mdpi.commdpi.com Thus, the HCH moieties in HCH-acetylsalicortin are also presumed to possess the (S)-configuration. mdpi.comresearchgate.netmdpi.com

Spectroscopic Analysis in Structural Confirmation

The confirmation of HCH-acetylsalicortin's structure is heavily reliant on a suite of spectroscopic methods that provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement. nih.govmdpi.com

Mass Spectrometry (MS) has been a key tool in the identification of HCH-acetylsalicortin (lasiandrin). nih.gov High-resolution tandem mass spectrometry (MS/MS) experiments revealed a characteristic fragmentation pattern. The spectra are dominated by a fragment resulting from the neutral loss of one HCH group, which corresponds to a loss of 138 Da. nih.govdiva-portal.org Another significant ion is observed at an m/z of 405; this secondary fragment is produced by the combined loss of an HCH group and the 2'-acetyl group from the sugar. nih.govdiva-portal.org

Table 1: Key Mass Spectrometry Fragmentation Data for HCH-acetylsalicortin

| Precursor Compound | Analytic Technique | Key Fragmentation Event | Mass Change | Resulting Fragment Ion (m/z) |

| HCH-acetylsalicortin | MS/MS | Neutral loss of HCH group | -138 Da | (not specified) |

| HCH-acetylsalicortin | MS/MS | Loss of HCH and acetyl groups | (not specified) | 405 |

Data sourced from Keefover-Ring et al. (2014). nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural evidence for salicinoids. researchgate.net While a complete published spectrum for HCH-acetylsalicortin is not available, the data for the closely related HCH-salicortin, isolated from Populus trichocarpa × deltoides, illustrates the type of signals used for characterization. researchgate.netmdpi.com The analysis involves 1D (¹H and ¹³C) and 2D NMR experiments to assign every proton and carbon in the molecule. researchgate.netresearchgate.net

Table 2: ¹H and ¹³C NMR Spectroscopic Data for HCH-salicortin (in MeCN-d₃)

| Position | δC (ppm) | δH (ppm), mult., J (Hz) |

| Salicyl Moiety | ||

| 1 | 156.4 | |

| 2 | 125.7 | |

| 3 | 130.2 | 7.23, d, 7.6 |

| 4 | 123.6 | 7.05, dd, 7.6, 7.6 |

| 5 | 128.8 | 7.27, dd, 7.6, 7.6 |

| 6 | 124.6 | 7.08, d, 7.6 |

| 7 | 64.9 | 5.09, d, 13.8; 4.88, d, 13.8 |

| Glucose Moiety | ||

| 1' | 101.4 | 4.86, d, 7.5 |

| 2' | 74.9 | 3.51, dd, 8.5, 7.5 |

| 3' | 78.0 | 3.53, dd, 8.5, 8.5 |

| 4' | 71.3 | 3.44, dd, 8.5, 8.5 |

| 5' | 76.1 | 3.69, ddd, 8.5, 5.5, 2.3 |

| 6' | 64.1 | 4.31, dd, 12.0, 2.3; 4.14, dd, 12.0, 5.5 |

| HCH Moiety (on Salicyl) | ||

| 8 | 166.5 | |

| 9 | 80.8 | |

| 10 | 127.8 | 6.09, d, 10.2 |

| 11 | 143.9 | 6.87, ddd, 10.2, 5.8, 2.5 |

| 12 | 26.6 | 2.59, m; 2.29, m |

| 13 | 46.1 | 2.71, m |

| 14 | 198.5 | |

| HCH Moiety (on Glucose) | ||

| 1" | 166.0 | |

| 2" | 80.9 | |

| 3" | 127.9 | 6.07, d, 10.2 |

| 4" | 143.8 | 6.86, ddd, 10.2, 5.8, 2.5 |

| 5" | 26.6 | 2.59, m; 2.29, m |

| 6" | 46.1 | 2.71, m |

| 7" | 198.5 |

Data adapted from Feistel et al. (2015). researchgate.net Note: This data is for HCH-salicortin, a closely related analogue.

Circular Dichroism (CD) and UV Spectroscopy are also employed. CD spectroscopy was instrumental in establishing the (S)-configuration of the HCH moiety by comparing the spectral signatures of different salicinoids. researchgate.netmdpi.com UV spectroscopy shows absorption profiles typical for salicinoids, which aids in their initial classification. nih.gov

Biosynthetic Pathways and Regulation of Hch Acetylsalicortin

Overview of Salicinoid Biosynthesis

Salicinoids are a class of phenolic glycosides that serve as characteristic anti-herbivore defense compounds in willows (Salix) and poplars (Populus). uvic.canih.govmpg.de Their biosynthesis is a complex network that is not yet fully elucidated, but is known to originate from the shikimate-phenylpropanoid pathway. diva-portal.org Foundational studies have indicated that L-phenylalanine is an essential precursor, which is converted to cinnamic acid. researchgate.net Further downstream, intermediates such as benzaldehyde (B42025) and salicylaldehyde (B1680747) are also involved in the formation of the salicyl moiety. researchgate.net

The general structure of salicinoids consists of a salicyl alcohol core that is glucosylated, often at the C-2 position to form salicin (B1681394). researchgate.net This core structure is typically further acylated with various organic acids, including benzoic acid or, in the case of HCH-acetylsalicortin, an HCH group and an acetyl group. nih.govmpg.de While salicinoids have been studied for a long time, the precise sequence of enzymatic steps and the full range of intermediates remained enigmatic until recent discoveries. nih.govoup.com Key breakthroughs have included the identification of specific acyltransferases and glycosyltransferases that play pivotal roles in the pathway. uvic.campg.de Research suggests that the biosynthesis proceeds through key intermediates like salicyl benzoate (B1203000), which is then glycosylated to form a precursor for more complex salicinoids like salicortin (B1681395) and its derivatives. uvic.canih.gov

Table 1: Key Precursors in Salicinoid Biosynthesis

| Precursor | Role in Pathway | Reference |

|---|---|---|

| L-phenylalanine | Essential primary precursor from the shikimate pathway. | researchgate.net |

| Cinnamic Acid | Derived from L-phenylalanine; a central intermediate. | mpg.deresearchgate.net |

| Benzaldehyde | Proposed intermediate in the formation of the salicyl moiety. | researchgate.net |

| Salicyl Benzoate | Key intermediate; substrate for glycosylation by UGT71L1. | uvic.canih.govmpg.de |

| Benzyl (B1604629) Benzoate | Precursor for a parallel biosynthetic pathway leading to related compounds. | uvic.camdpi.com |

Enzymatic Pathways Leading to the HCH Moiety

The 1-hydroxy-6-oxo-2-cyclohexenyl 1-carboxylate (HCH) moiety is a distinctive and highly reactive structural component of many complex salicinoids, including salicortin and HCH-acetylsalicortin. mdpi.comnih.gov Its formation is a critical step that imparts significant biological activity to the molecule. nih.gov The biosynthesis of the HCH ring has its origins in the phenylpropanoid pathway. researchgate.net

Current research suggests that the transformation of the benzoate ring into the HCH function occurs through a metabolic channel involving a series of oxidative and reductive reactions. mdpi.com While the specific enzymes catalyzing each step in this transformation are not yet fully defined, it is understood that this part of the pathway is shared between parallel biosynthetic routes, such as those starting from salicylbenzoate and benzylbenzoate. mdpi.com This indicates a common enzymatic machinery responsible for creating the HCH ring, which is then incorporated into different salicinoid backbones. mdpi.com An alternative hypothesis suggests that the HCH moiety could be derived from benzoic acid and benzaldehyde, where benzyl alcohol forms a benzyl-HCH intermediate that is subsequently hydroxylated and glycosylated. tum.de The absolute configuration of the HCH moiety in naturally occurring salicinoids like salicortin and HCH-salicortin has been determined to be (S)-configured. researchgate.net

Role of Glycosyltransferases in HCH-acetylsalicortin Formation

Uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are central to the biosynthesis of salicinoids, playing a crucial role in stabilizing reactive intermediates and creating the final glycosylated products. uvic.canih.govoup.com Several UGTs have been identified in poplar and willow that are active in the salicinoid pathway. nih.gov

A key enzyme identified is UGT71L1 in poplar, along with its orthologues SpUGT71L2 and SpUGT71L3 in Salix purpurea. uvic.caoup.com These enzymes have been shown to specifically catalyze the glucosylation of salicyl benzoate. nih.govoup.com The product of this reaction, salicyl-7-benzoate glucoside, is considered an early intermediate in the in-planta biosynthesis of salicortin and its derivatives. nih.govoup.com The critical role of UGT71L1 was confirmed through genetic studies; knocking out the UGT71L1 gene in poplar using CRISPR/Cas9 resulted in the complete loss of salicortin and tremulacin (B192548), demonstrating its requirement for the synthesis of these major salicinoids. nih.govmpg.de

For HCH-acetylsalicortin, glycosylation is a key step that likely follows the formation of the HCH moiety. It has been suggested that glycosylation may occur later in the pathway than previously thought based on in-vitro studies, potentially acting as a stabilizing step for the reactive HCH-containing intermediates. mdpi.com The addition of the acetyl group to the glucose moiety is another critical step, likely catalyzed by a specific acetyltransferase, leading to the final HCH-acetylsalicortin structure.

Table 2: Characterized UGTs in Salicinoid Biosynthesis

| Enzyme | Organism | Substrate(s) | Function | Reference |

|---|---|---|---|---|

| UGT71L1 | Populus sp. | Salicyl benzoate | Required for the biosynthesis of major salicinoids like salicortin and tremulacin. | uvic.canih.govmpg.de |

| SpUGT71L2 / SpUGT71L3 | Salix purpurea | Salicyl-7-benzoate, other ortho-substituted phenols | Glucosylation of phenolic intermediates in the salicinoid pathway. | nih.govoup.com |

| UGT78M1 | Populus sp. | Salicyl benzoate | In vitro activity similar to UGT71L1, but its in vivo role appears distinct and not directly contributing to salicortin synthesis. | uvic.canih.gov |

Precursor Integration and Metabolic Flux

The biosynthesis of HCH-acetylsalicortin relies on the integration of precursors from primary and secondary metabolism, with metabolic flux channeled through a complex network of parallel and intersecting pathways. The ultimate carbon source is derived from the phenylpropanoid pathway, starting with L-phenylalanine. researchgate.net

Recent studies have illuminated the architecture of the pathway, suggesting that it operates as two parallel systems based on either salicylbenzoate (SB) or benzylbenzoate (BB). mdpi.com Specific acyltransferase enzymes, such as benzoyl-CoA:benzyl alcohol O-benzoyltransferase (BEBT) and benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT) from poplar, are responsible for synthesizing BB and SB, respectively. mpg.de These two intermediates are proposed entry points into parallel pathways that converge on a shared set of enzymes for the formation of the HCH ring. mdpi.com The relative flux through the "salicyl" versus the "benzyl" pathway can vary depending on the plant's genotype, influencing the final profile of salicinoids produced. mdpi.com It is also possible that SB is formed in planta via the hydroxylation of BB. mdpi.com The integration of the acetyl group is another key step, with compounds like 2'-acetylsalicortin (B14081910) being common in many Salix species, indicating a robust mechanism for this acylation. diva-portal.org

Genetic and Environmental Regulation of HCH-acetylsalicortin Biosynthesis

The production of HCH-acetylsalicortin is tightly regulated by both the genetic makeup of the plant and a variety of environmental cues. As these compounds are primarily for defense, their synthesis is often modulated in response to external stresses. uvic.ca

Genetic Regulation: The genetic basis for salicinoid diversity is evident in the existence of distinct chemotypes within a single species, such as Populus tremula. diva-portal.org These chemotypes are defined by the presence or absence of specific chemical moieties, such as cinnamoyl or acetyl groups, on the salicinoid scaffold. diva-portal.orgnih.gov This variation points to a strong genetic control over the acyltransferase enzymes responsible for these modifications. The expression of key biosynthetic genes, like the glycosyltransferase UGT71L1, is fundamental. Disruption of this single gene via CRISPR/Cas9 has been shown to not only eliminate the production of major salicinoids but also to cause significant downstream effects, including altered growth, morphology, and an accumulation of salicylic (B10762653) acid. uvic.campg.de This highlights the co-dependent nature of specialized metabolite biosynthesis with primary metabolism and plant development. uvic.ca

Environmental Regulation: The biosynthesis of salicinoids is also highly responsive to environmental conditions. Factors such as herbivory, drought, and fire can trigger changes in the production of these defensive compounds. uvic.ca Studies comparing salicinoid profiles of plants grown in controlled greenhouse settings versus natural field conditions have revealed significant differences in the abundance and relative ratios of various salicinoids. diva-portal.orgresearchgate.net For example, the concentrations of salicortin and tremulacin, precursors to acetylated forms, can differ between environments. diva-portal.org This plasticity allows plants to adjust their chemical defense investment in response to perceived threats and resource availability. The interaction between genotype and environment is also crucial, as different chemotypes may respond differently to the same environmental stress. diva-portal.org

Ecological and Biological Roles of Hch Acetylsalicortin

Role in Plant Defense Mechanisms

HCH-acetylsalicortin is a key component of the plant's constitutive and inducible defense strategies, which are activated in response to tissue damage caused by herbivores or pathogens. db-thueringen.de

Salicylates, including HCH-acetylsalicortin, are well-documented for their role in deterring a wide range of generalist herbivores. researchgate.net The defensive action is not typically from the intact molecule itself but from its degradation products, which are rapidly formed when plant cells are ruptured during feeding. researchgate.net This constitutes a two-component defense system, where the stable, non-toxic glycoside (pro-toxin) is activated by enzymes upon tissue damage. db-thueringen.decapes.gov.br

The primary mechanism of deterrence is the release of the unstable 1-hydroxy-6-oxo-2-cyclohexen-1-carbonyl (HCH) moiety. nih.gov This reactive part of the molecule degrades into compounds like 6-hydroxy-2-cyclohexenone (6-HCH), which acts as a potent antifeeding cue for insects. researchgate.netnih.govnih.govexlibrisgroup.com Furthermore, the breakdown of the salicin (B1681394) backbone can yield saligenin, a compound demonstrated to be toxic to insect herbivores. researchgate.net Studies have shown that higher concentrations of complex salicylates like salicortin (B1681395) and its derivatives in plant tissues correlate with reduced damage from herbivores. The complexity of the molecule, including the presence of the HCH group, is often linked to increased toxicity and deterrence against generalist feeders. nih.gov However, some specialist herbivores have evolved mechanisms to detoxify or even sequester these compounds for their own defense. nih.govmpg.denih.gov

Anti-herbivore Properties and Feeding Deterrency

Molecular Mechanisms of Biological Activity

The biological activity of HCH-acetylsalicortin is intrinsically linked to its chemical instability and the array of bioactive molecules it produces upon degradation. researchgate.net

The breakdown of HCH-acetylsalicortin is a critical step in its bioactivation and can occur through two primary pathways: enzymatic hydrolysis and pH-dependent degradation. When an herbivore chews on plant tissue, the stored salicylates come into contact with plant-derived enzymes, initiating their breakdown. db-thueringen.de

Enzymatic Degradation: Two main classes of enzymes are involved.

β-glucosidases: These enzymes cleave the glycosidic bond that links the glucose molecule to the saligenin core. This action can release the aglycone, which is often more toxic than the original glycoside. db-thueringen.denih.govexlibrisgroup.com

Esterases: These enzymes hydrolyze the ester bonds, such as the one connecting the HCH moiety or the acetyl group. nih.govexlibrisgroup.com This releases the highly reactive HCH group, a key event in the compound's defensive action. nih.govexlibrisgroup.comacs.org Herbivore digestive enzymes can also facilitate this degradation. db-thueringen.de

pH-Dependent Degradation: Salicylates like HCH-acetylsalicortin are known to be labile, especially under alkaline conditions (pH > 7). researchgate.net The midgut of many lepidopteran larvae is alkaline, which can cause the spontaneous, non-enzymatic degradation of ingested salicylates. nih.govresearchgate.net This chemical hydrolysis contributes to the release of the same toxic and deterrent compounds produced by enzymatic action. sciforum.netucl.ac.benih.gov

| Degradation Trigger | Key Enzymes/Conditions | Primary Bonds Cleaved |

| Enzymatic | β-glucosidases, Esterases | Glycosidic bond, Ester bond (HCH & acetyl groups) |

| pH-Dependent | Alkaline pH (>7) | Ester bond (HCH moiety) |

The breakdown of HCH-acetylsalicortin results in a cocktail of smaller, more reactive molecules that are responsible for its defensive properties.

Saligenin: Produced by the hydrolysis of the glycosidic bond, saligenin (salicyl alcohol) is directly toxic to many insects. nih.govresearchgate.net

6-Hydroxy-2-cyclohexenone (6-HCH): Released from the cleavage of the HCH ester linkage, this compound is a potent feeding deterrent. nih.govnih.govexlibrisgroup.com

Catechol: Under alkaline conditions, the HCH moiety can be further converted to catechol. researchgate.netnih.govexlibrisgroup.comnih.gov Catechol and its oxidized form, ortho-quinone, are considered principal toxins that can cause significant harm to herbivores by cross-linking proteins. nih.govtum.de

The generation of these compounds from a stable precursor like HCH-acetylsalicortin provides the plant with an efficient and potent "activated" defense system. tum.de

| Precursor Compound | Degradation Product | Known Biological Effect |

| HCH-acetylsalicortin | Saligenin | Toxic to insects researchgate.net |

| HCH-acetylsalicortin | 6-HCH | Feeding deterrent nih.govnih.gov |

| HCH-acetylsalicortin/6-HCH | Catechol/Ortho-quinone | Toxic, protein cross-linking researchgate.netnih.gov |

The bioactive degradation products of HCH-acetylsalicortin can interfere with the herbivore's digestive processes at a molecular level. Plant secondary metabolites are known to inhibit crucial digestive enzymes such as proteases and amylases, impairing the insect's ability to derive nutrients from the plant tissue. mdpi.com

The highly reactive ortho-quinones, formed from the oxidation of catechol, can covalently bind to proteins. nih.gov This action can have severe consequences within the insect gut, including the inactivation of digestive enzymes and the cross-linking of dietary proteins, reducing their nutritional value. nih.gov This non-specific binding makes it a formidable challenge for the herbivore to overcome. Furthermore, the interaction is not one-sided; some insect herbivores possess their own gut enzymes, like specific β-glucosidases, that can inadvertently activate the plant's pro-toxins, leading to self-intoxication. db-thueringen.decapes.gov.brelifesciences.org This complex interplay between plant defense compounds and insect digestive physiology is a central aspect of the co-evolutionary arms race between plants and herbivores.

Modulation of Cellular Processes (Mechanistic Studies)

Anti-adipogenic Activity Mechanisms via Down-regulation of Specific Pathways

HCH-acetylsalicortin and its related salicortin derivatives have demonstrated notable anti-adipogenic effects, primarily by influencing key regulatory pathways in adipocyte differentiation. nih.govresearchgate.net Research has shown that these compounds can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. researchgate.netresearchgate.net

The primary mechanism behind this anti-adipogenic activity involves the down-regulation of crucial transcription factors. nih.gov Specifically, salicortin derivatives have been found to suppress the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.govsemanticscholar.org These two proteins are considered master regulators of adipogenesis, and their inhibition leads to a decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4). nih.govmdpi.com

Furthermore, studies have indicated that salicortin derivatives can also modulate the sterol regulatory element-binding protein 1c (SREBP1c) dependent pathway. researchgate.netmdpi.com The down-regulation of both the C/EBPα and SREBP1c pathways contributes significantly to the observed anti-adipogenic effects. nih.govresearchgate.net This dual-pathway modulation highlights the comprehensive role of HCH-acetylsalicortin and related compounds in controlling adipocyte development.

Table 1: Key Transcription Factors in Adipogenesis Modulated by Salicortin Derivatives

| Transcription Factor | Role in Adipogenesis | Effect of Salicortin Derivatives |

| PPARγ | Master regulator of adipocyte differentiation. nih.govyuntsg.com | Down-regulation. nih.govnih.gov |

| C/EBPα | Key regulator of adipocyte differentiation, works in concert with PPARγ. nih.govyuntsg.com | Down-regulation. nih.govnih.gov |

| SREBP1c | Regulates genes involved in fatty acid and cholesterol synthesis. researchgate.net | Down-regulation. researchgate.netmdpi.com |

| FASN | Enzyme involved in fatty acid synthesis. nih.gov | Down-regulation. nih.gov |

| FABP4 | Involved in fatty acid uptake and transport. nih.gov | Down-regulation. nih.gov |

Melanin (B1238610) Biosynthesis Inhibition Pathways

HCH-acetylsalicortin and its structural relatives have shown potential in inhibiting melanin biosynthesis. researchgate.netresearchgate.net This activity is primarily attributed to their ability to interfere with key enzymes and signaling pathways involved in melanogenesis. The primary target in this process is tyrosinase, the rate-limiting enzyme in melanin production. mdpi.comnih.gov

Inhibitors of tyrosinase can effectively reduce melanin synthesis. scielo.br Research on related compounds suggests that the inhibitory mechanism may involve the down-regulation of proteins crucial for melanogenesis, such as tyrosinase-related protein 2 (TRP-2). nchu.edu.twkoreascience.kr The inhibition of melanin biosynthesis is a complex process that can occur through various mechanisms, including direct inhibition of tyrosinase activity or by affecting the expression of regulatory proteins. mdpi.commdpi.com The microphthalmia-associated transcription factor (MITF) is a key regulator that controls the expression of tyrosinase, TRP-1, and TRP-2, and its modulation can significantly impact melanin production. koreascience.krresearchgate.net

Nitric Oxide Production Modulation

HCH-acetylsalicortin and related compounds have been investigated for their ability to modulate the production of nitric oxide (NO). researchgate.net Studies often utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, as a model system to investigate inflammatory responses. nih.govnih.govmdpi.com

In these models, overproduction of NO, a key inflammatory mediator, is induced by LPS. mdpi.commdpi.com The inhibitory activity of various compounds on NO production is then assessed. mdpi.comresearchgate.net The modulation of NO production can be a result of the down-regulation of inducible nitric oxide synthase (iNOS) protein expression or the inhibition of its enzymatic activity. nih.gov This modulation of NO production suggests a potential role for HCH-acetylsalicortin in inflammatory processes.

Anti-inflammatory Potential at a Molecular Level

The anti-inflammatory properties of compounds like HCH-acetylsalicortin are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov Two of the most critical pathways in this regard are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways. arvojournals.orgnih.govbmbreports.org

The NF-κB pathway is a central regulator of the expression of numerous genes involved in inflammation and immunity. arvojournals.orgfrontiersin.org Similarly, the MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. nih.gov The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org The ability to suppress these signaling cascades underscores the anti-inflammatory potential of these compounds at a molecular level. mdpi.comresearchgate.net

Table 2: Key Signaling Pathways in Inflammation Modulated by Bioactive Compounds

| Signaling Pathway | Role in Inflammation | Potential Effect of HCH-acetylsalicortin |

| NF-κB | Central regulator of inflammatory gene expression. arvojournals.orgfrontiersin.org | Inhibition of activation. |

| MAPK | Transduces inflammatory signals. nih.gov | Modulation of signaling. |

Interactions with Plant β-Glucosidases

HCH-acetylsalicortin, as a phenolic glycoside, is subject to enzymatic action by β-glucosidases. researchgate.netscispace.com These enzymes are widespread in plants and play a crucial role in various physiological processes, including the activation of defense compounds. nih.gov

The hydrolysis of salicortin and its derivatives by β-glucosidases can release the aglycone and other moieties. nih.gov For instance, the enzymatic decomposition of salicortin by β-glucosidase yields saligenin and glucose. nih.gov This enzymatic action is a key aspect of plant chemical defense, as the breakdown products can be more active or toxic to herbivores. researchgate.net The interaction between HCH-acetylsalicortin and plant β-glucosidases is therefore a critical component of its ecological role.

Interactions with Microbial Communities and Metabolization by Gut Microbiota

The gut microbiota plays a significant role in the metabolism of various ingested compounds, including natural products like HCH-acetylsalicortin. nih.govfrontiersin.org Many natural compounds have low oral bioavailability and reach the colon, where they are metabolized by the gut bacteria. nih.gov This microbial metabolism can lead to the formation of metabolites with altered biological activity. wikipedia.orgfrontiersin.org

Analytical Methodologies for Hch Acetylsalicortin

Extraction and Purification Techniques from Plant Matrices

The initial step in analyzing HCH-acetylsalicortin involves its extraction from plant tissues, typically leaves from species within the Salicaceae family, such as Populus (poplar) and Salix (willow). diva-portal.orgresearchgate.net The primary goal of extraction is to efficiently remove the target compound from the complex plant matrix while minimizing degradation.

Commonly, solvent extraction is the method of choice. monash.edunih.gov This process may involve shredding or blending the plant material to increase the surface area and break down cell walls, thereby improving extraction efficiency. monash.edu The choice of solvent is critical and is guided by the polarity of HCH-acetylsalicortin. A polar solvent is generally used to extract polar glycosides like salicinoids. monash.edunih.gov

Following initial solvent extraction, the crude extract is often concentrated and may undergo a pre-separation step. Techniques such as solid-phase extraction (SPE) can be employed for initial purification. For instance, HR-X SPE cartridges have been used to clean up extracts before further chromatographic separation. researchgate.net This purification is essential to remove interfering substances like chlorophyll (B73375) and other primary and secondary metabolites, which can complicate subsequent analysis. monash.edu

| Step | Technique | Purpose | Typical Plant Source | Reference |

|---|---|---|---|---|

| Sample Preparation | Shredding/Blending | Increase surface area and disrupt cell structure for improved extraction. | Plant leaves (e.g., Populus, Salix) | monash.edu |

| Extraction | Solvent Extraction | Dissolve and remove salicinoids from the plant matrix using a suitable polar solvent. | Populus trichocarpa × deltoides | researchgate.net |

| Purification | Solid-Phase Extraction (SPE) | Pre-separation and cleanup of the crude extract to remove major impurities. | General plant extracts | researchgate.net |

Chromatographic Separation Methods

Chromatography is indispensable for isolating HCH-acetylsalicortin from the complex mixture of compounds present in the purified plant extract. High-resolution techniques are necessary to separate it from structurally similar salicinoids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of salicinoids. monash.edu The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (solvent). For compounds like HCH-acetylsalicortin, reversed-phase columns, such as C18, are commonly used. These columns contain a non-polar stationary phase, and a polar mobile phase is used to elute the compounds. By programming a gradient of solvent mixtures (e.g., water and acetonitrile (B52724) or methanol), a fine-tuned separation of individual salicinoids can be achieved. researchgate.netmonash.edu

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column | Separates compounds based on polarity. Well-suited for salicinoids. | monash.edu |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol, acetonitrile) | Allows for the sequential elution of compounds with varying polarities from the column. | researchgate.net |

| Detection | Photodiode Array (PDA) or UV Detector | Monitors the column effluent for compounds that absorb UV light, characteristic of salicinoids. | diva-portal.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). ijsrtjournal.com This advancement leads to significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. ijsrtjournal.com UHPLC is particularly effective for analyzing complex plant extracts containing numerous, closely related salicinoids. diva-portal.orgresearchgate.net Studies often employ a C18 column (e.g., 1.7 µm particle size) coupled with a photodiode array detector and a mass spectrometer. diva-portal.org The enhanced separation power of UHPLC is crucial for resolving HCH-acetylsalicortin from other isomers and related compounds. diva-portal.orgscispace.com

Spectrometric Characterization Techniques

Following chromatographic separation, spectrometric methods are used to definitively identify the molecular structure of HCH-acetylsalicortin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules. measurlabs.com For HCH-acetylsalicortin, a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D NMR) experiments are used to piece together its structure. researchgate.net

¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C-NMR reveals the number and types of carbon atoms in the molecule.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. researchgate.net This detailed information allows researchers to confirm the presence of the salicyl group, the glucose unit, the acetyl group, and the characteristic hydroxycyclohexenonoyl (HCH) moiety, and to determine how they are linked together. researchgate.netresearchgate.net

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H-NMR | Provides data on the chemical environment of protons. | researchgate.net |

| ¹³C-NMR | Identifies the types of carbon atoms in the structure. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms (H-H, C-H), confirming the molecular framework. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net When coupled with a separation technique like UHPLC, it is a cornerstone for identifying known and novel salicinoids in plant extracts. diva-portal.orgscispace.com

For HCH-acetylsalicortin, analysis is often performed in negative ionization mode, where common ions observed include the deprotonated molecule [M-H]⁻ and the formate (B1220265) adduct [M-H+HCOOH]⁻. diva-portal.orgresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides crucial structural information. A characteristic and dominant fragmentation for HCH-acetylsalicortin (also known as lasiandrin) and other HCH-containing salicinoids is the neutral loss of the HCH group, which corresponds to a loss of 138 Da. diva-portal.org The remaining fragment corresponds to the deprotonated precursor, in this case, 2'-acetylsalicortin (B14081910). diva-portal.org This predictable fragmentation is a key diagnostic feature for identifying salicinoids containing the HCH moiety. diva-portal.org

| Analysis | Observation | Significance | Reference |

|---|---|---|---|

| HRMS | Detection of deprotonated ion [M-H]⁻ and formate adduct [M-H+HCOOH]⁻. | Provides accurate mass for elemental formula determination. | diva-portal.orgresearchgate.net |

| MS/MS Fragmentation | Dominant neutral loss of 138 Da. | Characteristic loss of the hydroxycyclohexenonoyl (HCH) group, a key diagnostic feature. | diva-portal.org |

| MS/MS Product Ion | The resulting fragment corresponds to the deprotonated 2'-acetylsalicortin ion. | Confirms the core structure of the molecule after the loss of the HCH group. | diva-portal.org |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. daveadamslab.comphotophysics.com This chiroptical method is particularly valuable for providing structural information about biomolecules and other optically active compounds. daveadamslab.commdpi.com The resulting CD spectrum can reveal details about the conformation and absolute configuration of a molecule's stereocenters. mdpi.com

The HCH-acetylsalicortin molecule, such as the specific isomer lasiandrin (HCH-2'-O-acetylsalicortin), possesses multiple chiral centers, including one at the C(9) position of the 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid (HCH) moiety, making it a suitable candidate for stereochemical analysis by CD spectroscopy. tum.de In the structural elucidation of complex natural products, CD spectroscopy is often used in conjunction with other spectroscopic and spectrometric methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In a notable study focused on identifying bioactive compounds from the bark of Salix pentandra, an activity-guided fractionation strategy was employed. researchgate.net This approach utilized a combination of analytical techniques, including LC-MS/MS, 1D/2D NMR, and CD spectroscopy, to isolate and structurally characterize seven different salicylates. researchgate.netmdpi.com Among the isolated compounds were 2′-O-acetylsalicortin and lasiandrin (HCH-2'-acetylsalicortin). mdpi.com The application of CD spectroscopy was integral to the comprehensive structure elucidation process for these complex salicylates. researchgate.net Research on related salicylates has noted that characteristic molar ellipticity values in the CD spectrum can be indicative of specific structural features. For instance, two negative molar ellipticity values were reported as characteristic for the salicylate (B1505791) tremulacin (B192548). tum.de

Table 1: Application of CD Spectroscopy in Stereochemical Analysis

| Analytical Aspect | Principle/Application for HCH-acetylsalicortin | Reference |

|---|---|---|

| Fundamental Principle | Measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. | photophysics.com |

| Analyte Requirement | The molecule must be chiral (optically active). HCH-acetylsalicortin contains multiple chiral centers. | mdpi.comtum.de |

| Information Obtained | Provides information on the secondary and tertiary structure, conformation, and absolute configuration of stereocenters. | daveadamslab.commdpi.com |

| Practical Application | Used as part of a comprehensive approach with LC-MS and NMR to confirm the structure of isolated salicylates like lasiandrin. | researchgate.net |

Chemoprofiling and Quantitative Analysis Approaches

Chemoprofiling and quantitative analysis are essential for understanding the distribution and concentration of HCH-acetylsalicortin and related compounds in various plant species. These analyses typically rely on advanced hyphenated analytical techniques that combine the separation power of chromatography with the detection specificity of mass spectrometry.

A common approach for the analysis of salicylates is the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS. diva-portal.orgnih.gov This method allows for the separation and identification of numerous salicinoids in complex plant extracts. In studies on Populus tremula, UHPLC-ESI-TOF/MS was used to identify a range of salicinoids, including HCH-salicortin and lasiandrin (HCH-2′-acetylsalicortin). diva-portal.org

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Salicinoids containing an HCH group exhibit a characteristic fragmentation pattern. Under MS/MS conditions, these compounds, including lasiandrin, typically show a dominant fragment resulting from the neutral loss of the HCH group, which corresponds to a mass difference of 138 Da. diva-portal.orgnih.gov Another targeted approach involves using a precursor ion scan with a QTrap-LC-MS/MS system. This method can specifically detect salicylates by scanning for precursor ions that generate a fragment ion with an m/z of 137.1, corresponding to the hydrolyzed HCH residue. tum.de

For quantitative analysis, the integrated peak areas from single ion chromatograms, obtained using software like QuanLynx, are normalized against an internal standard and the initial sample weight to determine the compound's concentration. nih.gov In addition to MS-based methods, quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy offers a powerful alternative for the quantification of salicylates without the need for identical standard compounds for each analyte, using an external calibration method. mdpi.com These chemoprofiling and quantitative methods have been applied in targeted metabolomics studies to classify Salix clones into different chemoprofiles based on their unique salicylate compositions. researchgate.net

Table 2: Mass Spectrometric Fragmentation of HCH-Containing Salicinoids

| Compound Type | Key Fragmentation Pathway | Mass Loss (Da) | Resulting Fragment | Reference |

|---|---|---|---|---|

| HCH-Salicinoids (e.g., Lasiandrin) | Loss of the HCH group | 138 | Corresponding deprotonated salicinoid precursor (e.g., 2'-acetylsalicortin) | diva-portal.orgnih.gov |

| Salicylates with HCH residue | Formation of hydrolyzed HCH fragment ion | - | Fragment ion with m/z 137.1 | tum.de |

Table 3: Overview of Analytical Approaches for HCH-acetylsalicortin

| Technique | Purpose | Key Features | Reference |

|---|---|---|---|

| UHPLC-TOF/MS | Chemoprofiling & Identification | High-resolution separation and mass determination of salicinoids in complex mixtures. | diva-portal.orgnih.gov |

| Tandem MS (MS/MS) | Structure Confirmation | Identifies characteristic neutral loss of 138 Da for HCH-containing compounds. | diva-portal.orgnih.gov |

| QTrap-LC-MS/MS | Targeted Chemoprofiling | Precursor ion scanning for the specific HCH fragment (m/z 137.1) to selectively detect salicylates. | tum.de |

| Quantitative NMR (qHNMR) | Quantitative Analysis | Signal integration against an external standard for absolute quantification without analyte-specific standards. | mdpi.com |

Compound Reference Table

Interactions and Derivatives of Hch Acetylsalicortin

Relationship with Core Salicinoids (e.g., Salicortin (B1681395), Tremulacin)

HCH-acetylsalicortin, also known as lasiandrin, is structurally a derivative of the more common salicinoid, salicortin. nih.govdiva-portal.orgresearchgate.net The foundational structure for all salicinoids is salicin (B1681394) (salicyl alcohol-2-glucoside). mdpi.comnih.gov More complex salicinoids like salicortin are distinguished by the addition of other chemical groups. nih.gov Salicortin itself is characterized by the presence of an unusual and reactive HCH ring structure. mdpi.comnih.gov

The nomenclature of HCH-containing salicinoids reflects their direct biosynthetic relationship. HCH-acetylsalicortin is specifically HCH-2'-acetylsalicortin, indicating an acetyl group at the 2' position of the glucose moiety and an additional HCH group, distinguishing it from 2'-acetylsalicortin (B14081910). nih.govdiva-portal.orgresearchgate.net Similarly, HCH-salicortin and HCH-tremulacin are compounds formed by the addition of an HCH group to salicortin and tremulacin (B192548), respectively. nih.govresearchgate.netnih.gov Tremulacin is a closely related salicinoid that features a benzoyl group instead of an acetyl group, typically at the 2' position of the glucose. nih.govmpg.de

Spectroscopic studies have confirmed these relationships. Mass spectrometry analysis of HCH-containing compounds like HCH-acetylsalicortin (lasiandrin), HCH-salicortin, and HCH-tremulacin reveals a characteristic fragmentation pattern involving the neutral loss of the HCH group (138 Da). nih.govdiva-portal.org Furthermore, detailed analysis has established that the absolute configuration of the stereogenic center in the HCH moiety of salicortin, HCH-salicortin, and tremulacin is consistently (S)-configured. researchgate.netnih.gov

Table 1: Structural Relationship of HCH-acetylsalicortin to Core Salicinoids

| Compound | Core Structure | Key Modifications | Relationship to HCH-acetylsalicortin |

|---|---|---|---|

| Salicin | Salicyl alcohol + Glucose | - | Core precursor |

| Salicortin | Salicin | + HCH group | Direct precursor/related compound |

| Tremulacin | Salicortin | + Benzoyl group (at glucose 2' position) | Benzoylated analogue |

| HCH-acetylsalicortin (Lasiandrin) | 2'-Acetylsalicortin | + Additional HCH group | N/A |

| HCH-salicortin | Salicortin | + Additional HCH group | Analogue lacking the acetyl group |

| HCH-tremulacin | Tremulacin | + Additional HCH group | Benzoylated analogue |

Acetylated and Cinnamoylated Derivatives

The structural diversity of salicinoids extends to a wide array of acetylated and cinnamoylated derivatives. HCH-acetylsalicortin (lasiandrin) is a prime example of a salicinoid that has undergone multiple modifications, including the addition of both an HCH group and an acetyl group. nih.govdiva-portal.org

Beyond HCH-acetylsalicortin, other acetylated salicinoids are commonly found alongside it in various Populus and Salix species. These include 2'-acetylsalicin, 2'-acetylsalicortin, and acetyltremulacin. nih.govdiva-portal.orgsemanticscholar.org The position of the acetyl group is typically on the glucose unit, often at the C-2' or C-6' position. mdpi.commdpi.com

In addition to acetylation, cinnamoylation is another common modification. Researchers have identified 2′-(E)-cinnamoylsalicortin and its isomer 2′-(Z)-cinnamoylsalicortin. nih.gov The complexity increases further with compounds that incorporate multiple types of moieties. For instance, isomers of HCH-cinnamoylsalicortin possess both an HCH group and a cinnamoyl group. nih.govdiva-portal.org A compound identified as acetylcinnamoylsalicortin demonstrates the potential for even greater structural variety through combinations of these different chemical groups. nih.govdiva-portal.org

Table 2: Examples of Acetylated and Cinnamoylated Salicinoid Derivatives

| Compound | Modification Type(s) | Base Salicinoid |

|---|---|---|

| 2'-Acetylsalicortin | Acetylation | Salicortin |

| HCH-acetylsalicortin (Lasiandrin) | Acetylation, HCH addition | Salicortin |

| Acetyltremulacin | Acetylation | Tremulacin |

| 2'-(E)-Cinnamoylsalicortin | Cinnamoylation | Salicortin |

| HCH-cinnamoylsalicortin | Cinnamoylation, HCH addition | Salicortin |

| Acetylcinnamoylsalicortin | Acetylation, Cinnamoylation | Salicortin |

Dimerization and Cyclodimerization Pathways (e.g., Miyabeacin Formation)

The HCH moiety present in salicinoids like salicortin is a highly reactive structure that enables the formation of larger, more complex molecules. mdpi.comnih.gov This reactivity is central to the biosynthesis of dimeric salicinoids, such as miyabeacin. mdpi.comresearchgate.net Miyabeacin is formed through a [4+2] Diels-Alder cyclodimerization reaction. kent.ac.uk This reaction occurs between two monomer units of a transient ortho-quinol intermediate known as "salicortenone," which is believed to be derived from salicortin. kent.ac.uknih.gov

The capacity to synthesize these dimeric compounds is a heritable trait found in specific willow species, notably Salix dasyclados and S. miyabeana. mdpi.comkent.ac.uk Plant hybridization plays a crucial role in generating structural diversity within this class of dimers. When parent plants with different salicinoid profiles are crossed, their progeny can produce novel "cross-over" miyabeacin analogues. mdpi.com For example, a hybrid might contain pools of both "salicortenone" (from salicortin) and "acetylsalicortenone" (from 2'-acetylsalicortin). The subsequent Diels-Alder reactions between these different precursors can lead to the formation of compounds like acetyl miyabeacin. nih.govnih.gov This evidence strongly suggests that the acylation of the glucose moiety occurs before the dimerization reaction takes place. nih.gov

These dimerization pathways are not limited to salicinoid precursors. In willow hybrids, hetero-cyclodimers can be formed from the dienone intermediates of parallel biosynthetic pathways, such as the salicortin pathway and the arbusculoidin pathway, the latter of which produces benzyl-based analogues of salicinoids. mdpi.com

Chemical Ecology of HCH-Containing Salicinoids in Plant Hybrids and Chemotypes

HCH-containing salicinoids, which include HCH-acetylsalicortin, are key components in the chemical defense systems of Populus and Salix species against herbivores. researchgate.netnih.govmpg.de The distribution and inheritance of these compounds have been studied in various plant hybrids. For instance, HCH-salicortin is found in Populus fremontii and its F1 hybrids with P. angustifolia, where its inheritance pattern is additive (the hybrid's concentration is intermediate to that of the parents). diva-portal.org A similar additive inheritance was observed for HCH-salicortin and 2'-acetylsalicortin in a P. tremula x P. alba hybrid zone. diva-portal.orgresearchgate.net In contrast, HCH-tremulacin levels in the same hybrids were transgressive, meaning they exceeded the concentrations found in either parent species. diva-portal.orgresearchgate.net

Research into the chemical diversity of European aspen (Populus tremula) has led to the classification of trees into distinct "chemotypes" based on their characteristic salicinoid profiles. nih.govsemanticscholar.org These chemotypes are primarily defined by the presence or absence of specific 2'-acetyl and 2'-cinnamoyl moieties on the salicinoid core. nih.govresearchgate.net

AC (Acetyl) Chemotype : Characterized by the presence of acetylated compounds such as 2'-acetylsalicortin and lasiandrin (HCH-2'-acetylsalicortin). nih.gov

CN (Cinnamoyl) Chemotype : Dominated by cinnamoylated salicinoids. researchgate.net

CN-AC Chemotype : Produces a mix of both cinnamoyl and acetyl derivatives. nih.govresearchgate.net

TL (tremuloides-like) Chemotype : Lacks significant amounts of the characteristic acetyl or cinnamoyl derivatives. nih.gov

Compound Index

Future Research Directions for Hch Acetylsalicortin

Elucidation of Remaining Biosynthetic Intermediates and Enzyme Functions

The biosynthetic pathway of salicortinoids, including HCH-acetylsalicortin, is not yet fully resolved, presenting a significant knowledge gap. diva-portal.org While it is understood that these compounds derive from the phenylpropanoid pathway, the specific intermediates and the enzymatic steps leading to the final structure remain largely uncharacterized. nih.gov

Stable isotope tracer studies have confirmed a hydroxycinnamate-benzoate origin for the salicyl moiety and provided the first empirical evidence that the distinctive 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate (HCH) moiety is also a phenylpropanoid derivative. nih.govtum.de However, the precise sequence of reactions and the enzymes that catalyze them are still a matter of investigation. One proposed pathway suggests that the HCH moiety could be derived from benzoic acid and benzaldehyde (B42025). tum.de In this hypothetical route, benzyl (B1604629) alcohol could be converted to benzyl-HCH, which is then hydroxylated to form salicyl-HCH before undergoing glycosylation and subsequent acylation to yield HCH-acetylsalicortin. tum.de Another line of evidence suggests that the pathways for salicyl-based compounds and benzyl-based compounds like arbusculoidin run in parallel, hinting at a shared, but undefined, set of early precursors and enzymes. mdpi.com

The enzymes responsible for the later steps of synthesis are of particular interest. While a salicyl alcohol glycosyltransferase (UGT71L1) has been identified and shown to increase levels of salicin (B1681394) and salicortin (B1681395) when overexpressed, the specific transferases and other enzymes that add the HCH and acetyl groups are unknown. nih.gov Identifying these enzymes is crucial for a complete understanding of the pathway. Future research should focus on functional genomics and proteomics to identify and characterize the candidate genes and enzymes, such as glycosyltransferases, acyltransferases, and oxidoreductases, that complete the synthesis of HCH-acetylsalicortin.

| Pathway Component | Current Understanding | Future Research Objective |

|---|---|---|

| Origin Pathway | Derived from the Phenylpropanoid Pathway. nih.gov | Confirm the specific branch and regulatory points of the pathway. |

| Key Intermediates | Precursors like benzoic acid and benzaldehyde have been proposed. tum.de The immediate precursors to HCH-salicortin are undefined. mdpi.com | Isolate and identify all intermediate compounds between early phenylpropanoids and HCH-acetylsalicortin. |

| Enzymes (Glycosylation) | A salicyl alcohol glycosyltransferase (UGT71L1) has been identified for early steps. nih.gov | Identify the specific glycosyltransferase(s) acting on more complex intermediates. |

| Enzymes (HCH Moiety Formation) | Enzymes are currently unknown. The mechanism of ring formation is speculative. | Discover and characterize the enzyme(s) responsible for synthesizing the HCH moiety. |

| Enzymes (Acylation) | The specific acyltransferase that adds the acetyl group to the glucose of HCH-salicortin is unknown. | Identify and functionally characterize the specific acyltransferase(s) involved. |

Advanced Mechanistic Studies on Biological Activities

HCH-acetylsalicortin belongs to the salicortinoids, a class of compounds recognized for their role as potent anti-herbivore defenses. researchgate.net The primary mechanism is thought to involve the instability of the molecule upon tissue damage. When a herbivore chews a leaf, cellular compartmentalization is broken, causing salicortinoids to degrade and release a 6-hydroxy-2-cyclohexenone (6-HCH) moiety, which acts as a powerful antifeedant. researchgate.net

Furthermore, the HCH moiety can degrade into catechol, a compound known for its significant anti-inflammatory properties. researchgate.netmdpi.com This degradation pathway may explain the observed anti-inflammatory effects of salicortinoid-containing extracts. Studies on related compounds have shown that the structural details, such as the position of an acetyl group, can influence bioactivity. mdpi.com For example, 2′-O-acetylsalicortin and 3′-O-acetylsalicortin exhibit different potencies in inhibiting prostaglandin (B15479496) E2 (PGE2) release. mdpi.com The critical role of the HCH group is highlighted by the finding that 2′-O-acetylsalicin, which lacks this moiety, has very low anti-inflammatory activity, whereas lasiandrin, which contains two HCH moieties, is highly active. mdpi.com

Future research must move beyond general activity screening to advanced mechanistic studies. This includes identifying the precise molecular targets of HCH-acetylsalicortin and its degradation products. Investigating direct interactions with key proteins in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases, cytokines) and in herbivore physiology (e.g., digestive enzymes, gut receptors) will provide a deeper understanding of its bioactivity. Such studies will clarify whether the parent compound or its breakdown products are responsible for the observed biological effects.

| Biological Activity | Proposed Mechanism | Key Research Questions for the Future |

|---|---|---|

| Anti-herbivore Defense | Release of antifeedant 6-HCH moiety upon tissue damage. researchgate.net | What are the specific molecular targets of the 6-HCH moiety in insect herbivores? Does it inhibit specific enzymes or interact with gustatory receptors? |

| Anti-inflammatory | Degradation to catechol, which inhibits inflammatory mediators like PGE2. researchgate.netmdpi.com | Does HCH-acetylsalicortin or catechol directly inhibit COX/LOX enzymes? What signaling pathways (e.g., NF-κB, MAP kinase) are modulated? |

| Neuroprotection | Observed with related salicylates, but the mechanism for HCH-acetylsalicortin is unknown. tum.de | Does HCH-acetylsalicortin cross the blood-brain barrier? What are its targets in neuronal cells? |

Chemodiversity and Genotypic Variation Studies

Significant chemical diversity (chemodiversity) in phenolic compounds is a hallmark of the Salicaceae family. riojournal.com The concentration and composition of salicylates, including HCH-acetylsalicortin, vary substantially between different species and even among different genotypes within the same species. riojournal.comresearchgate.net For instance, Salix pentandra is known to be rich in acetylated salicylates, while in Populus tremula, genotypes can be classified into distinct chemotypes based on their unique salicortinoid profiles. mdpi.comnih.gov Lasiandrin (HCH-2′-acetylsalicortin) is one of the compounds that defines these chemotypes. nih.gov

This variation is not random; it has a strong genetic basis and significant ecological implications, particularly in mediating interactions with herbivores. researchgate.netnih.gov Studies have shown that the chemical profile of a plant can influence its susceptibility to insect damage. frontiersin.org Understanding the genetic underpinnings of this chemodiversity is a key research frontier.

Future studies should employ population-level approaches, such as genome-wide association studies (GWAS) and quantitative trait locus (QTL) mapping, across diverse collections of Populus and Salix genotypes. The goal is to identify the specific genes and genetic loci that control the production of HCH-acetylsalicortin. Connecting genotype to chemotype will provide powerful insights into the evolution of plant chemical defenses and can inform breeding programs aimed at enhancing pest resistance in these ecologically and economically important trees.

| Species/Group | Observed Salicortinoid Profile | Reference |

|---|---|---|

| Populus tremula (Swedish Aspen) | Shows distinct chemotypes. HCH-2′-acetylsalicortin (lasiandrin) is present and varies by genotype. | nih.gov |

| Salix pentandra | Characterized by the presence of acetylated salicylates, including 2'-O-acetylsalicortin. | researchgate.netmdpi.com |

| Populus hybrids | Levels of salicortin and HCH-acetylsalicortin can be elevated in certain transgenic lines, potentially affecting stress resistance. | frontiersin.org |

| Populus general | Salicortin and HCH-salicortin are often the most abundant salicylates. | scispace.com |

Synthetic Biology Approaches for HCH-acetylsalicortin Production

Synthetic biology offers a powerful platform for producing complex natural products by engineering the metabolism of tractable microorganisms like Escherichia coli or Saccharomyces cerevisiae (yeast). revistabionatura.orgneb.com This approach has been successfully used to produce high-value pharmaceuticals like the antimalarial drug artemisinin, providing a sustainable and scalable alternative to extraction from natural sources. revistabionatura.orgresearchgate.net

Applying synthetic biology to produce HCH-acetylsalicortin is a promising long-term goal. The process would involve the heterologous expression of the entire plant biosynthetic pathway in a microbial host. This requires, first and foremost, the complete elucidation of the pathway and the identification of all necessary genes, as detailed in section 7.1. Once the genes are identified, they can be synthesized, assembled into optimized expression cassettes, and introduced into a microbial chassis. mit.edu

The major challenge is the current lack of knowledge about the full pathway. diva-portal.org The biosynthesis of the complex HCH moiety is a particular hurdle that must be overcome. Future research should proceed in a stepwise manner. Initial efforts could focus on engineering microbes to produce simpler precursors, such as salicin or salicortin. Success with these foundational molecules would pave the way for introducing the additional enzymatic steps required for HCH moiety formation and subsequent acetylation. This iterative design-build-test-learn cycle is fundamental to synthetic biology and will be essential for tackling the production of a complex molecule like HCH-acetylsalicortin. neb.com

| Phase | Objective | Key Challenges |

|---|---|---|

| 1. Pathway Discovery | Identify all genes and enzymes in the HCH-acetylsalicortin biosynthetic pathway. | The pathway is currently incomplete; enzymes for HCH and acetyl group addition are unknown. diva-portal.orgmdpi.com |

| 2. Proof-of-Concept | Engineer a microbial host to produce a simpler precursor, like salicin or salicortin. | Ensuring functional expression of plant enzymes; providing sufficient metabolic precursors in the host. |

| 3. Full Pathway Reconstruction | Introduce the complete set of genes into the microbial host to produce HCH-acetylsalicortin. | Functional expression of enzymes for complex reactions (e.g., HCH synthesis); potential toxicity of intermediates; low yields. |

| 4. Optimization | Improve production titers through metabolic engineering and fermentation process optimization. | Balancing pathway enzyme expression; overcoming metabolic bottlenecks; scaling up production. researchgate.net |

Q & A

Q. How can researchers balance innovation and reproducibility when modifying existing HCH-acetylsalicortin synthesis routes?

- Methodological Answer : Implement factorial design experiments to test modified parameters (e.g., catalysts, solvents) while retaining core reaction steps. Use response surface methodology (RSM) to optimize yields and characterize intermediates rigorously. Disclose all deviations from published protocols to facilitate troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.